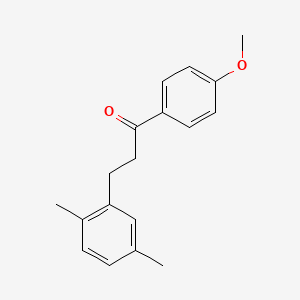

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone (also known as DMMPP) is a synthetic organic compound belonging to the class of propiophenones. It is a colorless solid that is used in a variety of scientific and industrial applications. DMMPP is a versatile compound that has been widely studied for its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Electrochemical Properties Diaryl quinone methides, closely related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, demonstrate notable solvatochromic behaviors and have interesting acid–base properties. These compounds, including variants like 4-[(4′-hydroxy-3′,5′-dimethylphenyl)(aryl)-methylene]-2,6-dimethylcyclohexa-2,5-dienone, show potential as indicators due to their distinctive visible absorptions in different states. Their electrochemical properties, studied through cyclic voltammetry and coupled ESR, reveal quasi-reversible redox processes, making them intriguing for electrochemical applications (Sarma, Kataky, & Baruah, 2007).

Photochemical Behavior Studies on compounds like 2,5-dimethylphenacyl chloride, which are structurally similar to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, indicate that they undergo photorelease of HCl, leading to the formation of specific photoproducts. This process, involving photoenolization and the formation of photoenols, highlights the potential of such compounds in photochemistry and synthetic organic chemistry (Pelliccioli et al., 2001).

Catalytic Applications in Organic Synthesis The synthesis of 4-methoxypropiophenone, a derivative of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, has been achieved via Friedel–Crafts acylation of anisole with propionic anhydride using solid acid catalysts. This process, efficient under solvent-free conditions, highlights the role of such compounds as intermediates in the production of fine chemicals and pharmaceuticals (Yadav & George, 2006).

Synthesis of Steroid Compounds and Analogs Compounds related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone have been used in the synthesis of steroid compounds and related substances. For example, the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone reacted with 1,3-cyclohexanedione to yield various intermediates useful in studying estrogenic activity (Nazarov & Zavyalov, 1956).

Photoremovable Protecting Group for Carboxylic Acids The 2,5-dimethylphenacyl (DMP) esters, closely related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, have been studied as photoremovable protecting groups for carboxylic acids. These esters demonstrate efficient photoenolization and have potential applications in organic synthesis or biochemistry as 'caged compounds' (Zabadal et al., 2001).

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYXVOIPLPAGAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644722 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone | |

CAS RN |

898794-84-8 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.